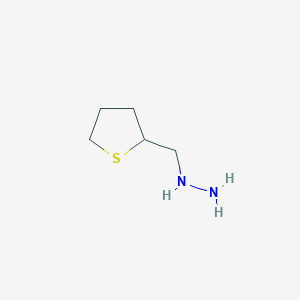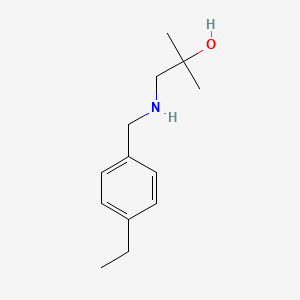
1-((4-Ethylbenzyl)amino)-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Ethylbenzyl)amino)-2-methylpropan-2-ol is an organic compound that features a benzene ring substituted with an ethyl group and an amino group, which is further connected to a 2-methylpropan-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Ethylbenzyl)amino)-2-methylpropan-2-ol typically involves the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of 4-ethylbenzyl chloride with ammonia or an amine to form 4-ethylbenzylamine.
Alkylation: The 4-ethylbenzylamine is then reacted with 2-methylpropan-2-ol under basic conditions to form the desired product. This step may involve the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, facilitating the nucleophilic attack on the amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to isolate the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-Ethylbenzyl)amino)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: Halides (e.g., NaBr), alkoxides (e.g., NaOEt).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Halogenated compounds, ethers.
Applications De Recherche Scientifique
1-((4-Ethylbenzyl)amino)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((4-Ethylbenzyl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: Similar structure but lacks the ethyl and 2-methylpropan-2-ol groups.
4-Ethylbenzylamine: Similar structure but lacks the 2-methylpropan-2-ol group.
2-Methylpropan-2-ol: Similar structure but lacks the benzylamine moiety.
Uniqueness
1-((4-Ethylbenzyl)amino)-2-methylpropan-2-ol is unique due to the combination of the benzylamine and 2-methylpropan-2-ol moieties, which confer distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
1-[(4-ethylphenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-4-11-5-7-12(8-6-11)9-14-10-13(2,3)15/h5-8,14-15H,4,9-10H2,1-3H3 |
Clé InChI |
UJWCQNZCNFIDJI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CNCC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


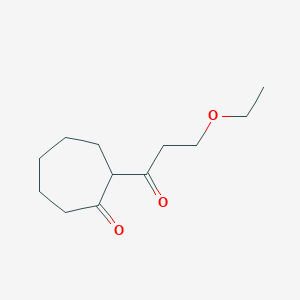
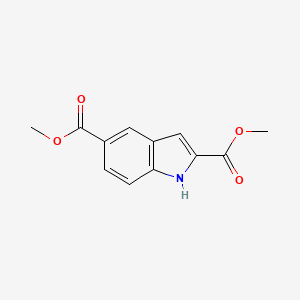
![9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13640875.png)
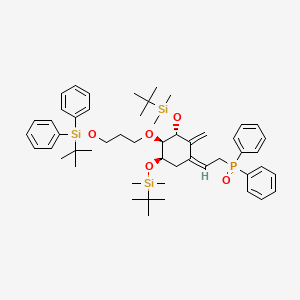
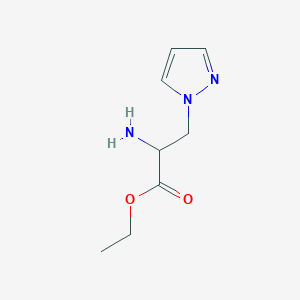

![3-[4-[1-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]propan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13640893.png)
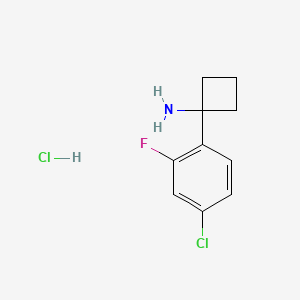
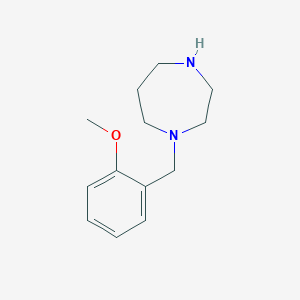

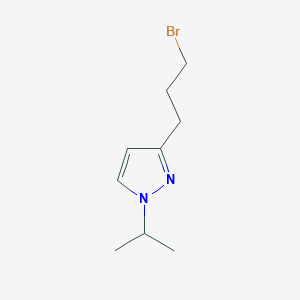
![2-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13640918.png)
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13640926.png)
